molecular formula C19H22N2O5S B7699031 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide

5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide

Cat. No.: B7699031
M. Wt: 390.5 g/mol
InChI Key: GQFGUWXSQZIKHM-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This intermediate is then further reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Typical reagents include alkyl halides and aryl halides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Sulfamonomethoxine
  • Sulfadimethoxine
  • Sulfisoxazole
  • Sulfadiazine

Uniqueness

What sets 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide apart from other sulfonamides is its unique structural features, such as the benzodioxin ring and the specific substitution pattern on the benzamide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-2-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-8-20-19(22)16-12-15(6-4-13(16)2)27(23,24)21-14-5-7-17-18(11-14)26-10-9-25-17/h4-7,11-12,21H,3,8-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFGUWXSQZIKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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